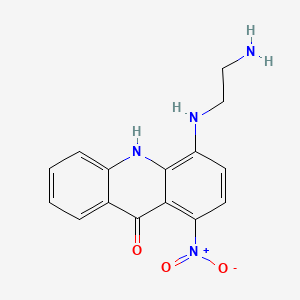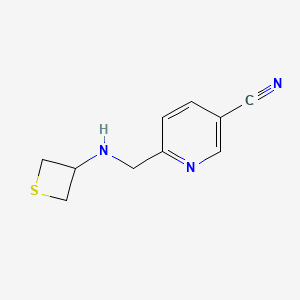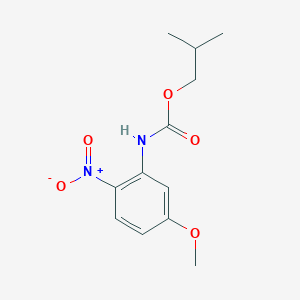
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-: is a complex organic compound that belongs to the acridinone family Acridinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of acridinone followed by the introduction of the aminoethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Acridinones: Formed through nucleophilic substitution reactions involving the aminoethylamino group.
Scientific Research Applications
Chemistry
In chemistry, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and bacterial infections. The nitro and amino groups play a crucial role in the compound’s biological activity and therapeutic potential.
Industry
In the industrial sector, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- involves its interaction with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures. The aminoethylamino group allows the compound to bind to specific molecular targets, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is unique due to the presence of both a nitro group and an aminoethylamino substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
128071-39-6 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
4-(2-aminoethylamino)-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N4O3/c16-7-8-17-11-5-6-12(19(21)22)13-14(11)18-10-4-2-1-3-9(10)15(13)20/h1-6,17H,7-8,16H2,(H,18,20) |
InChI Key |
GKIRIKIDXIXOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)NCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)


![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)





